Cas no 37576-04-8 (1-(3-Chloro-propoxy)-2-nitro-benzene)

1-(3-Chloro-propoxy)-2-nitro-benzene is a nitroaromatic compound featuring a chloroalkoxy side chain, which enhances its reactivity and utility in organic synthesis. The presence of both electron-withdrawing nitro and chloro substituents makes it a valuable intermediate for nucleophilic substitution and coupling reactions. Its structural properties allow for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic pathways. Researchers favor this compound for its versatility in constructing complex molecular architectures, particularly in the development of bioactive molecules and advanced materials.
1-(3-Chloro-propoxy)-2-nitro-benzene structure
37576-04-8 structure
商品名:1-(3-Chloro-propoxy)-2-nitro-benzene
CAS番号:37576-04-8
MF:C9H10ClNO3
メガワット:215.633601665497
CID:2184984

1-(3-Chloro-propoxy)-2-nitro-benzene 化学的及び物理的性質

名前と識別子

    • 1-(3-Chloropropoxy)-2-nitrobenzene
    • 1-(3-Chloro-propoxy)-2-nitro-benzene
    • DKXKUILKIAMLSD-UHFFFAOYSA-N
    • 1-chloro-3-(2-nitrophenoxy)propane
    • 1-(3-chloro-propoxy)-2-nitrobenzene
    • インチ: 1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
    • InChIKey: DKXKUILKIAMLSD-UHFFFAOYSA-N
    • ほほえんだ: ClCCCOC1C=CC=CC=1[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 55

じっけんとくせい

  • 密度みつど: 1.27
  • ふってん: 348.4 °C at 760 mmHg
  • フラッシュポイント: 164.5 °C

1-(3-Chloro-propoxy)-2-nitro-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AF95648-20g
1-(3-chloropropoxy)-2-nitrobenzene
37576-04-8 >95%
20g
$1042.00 2024-04-20
A2B Chem LLC
AF95648-1g
1-(3-chloropropoxy)-2-nitrobenzene
37576-04-8 >95%
1g
$217.00 2024-04-20
A2B Chem LLC
AF95648-5g
1-(3-chloropropoxy)-2-nitrobenzene
37576-04-8 >95%
5g
$512.00 2024-04-20

1-(3-Chloro-propoxy)-2-nitro-benzene 関連文献

1-(3-Chloro-propoxy)-2-nitro-benzeneに関する追加情報

1-(3-Chloro-propoxy)-2-nitro-benzene: A Comprehensive Overview

1-(3-Chloro-propoxy)-2-nitro-benzene, also known by its CAS number 37576-04-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of nitrophenol, with a unique structure that combines a nitro group and a chlorinated propoxy substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

The molecular structure of 1-(3-Chloro-propoxy)-2-nitro-benzene consists of a benzene ring with two substituents: a nitro group (-NO₂) at the 2-position and a propoxy group (-OCH₂CH₂Cl) at the 1-position. The presence of the nitro group introduces strong electron-withdrawing effects, which significantly influence the compound's reactivity and stability. Meanwhile, the chlorinated propoxy group adds hydrophobicity and enhances the compound's ability to participate in various chemical reactions, particularly those involving nucleophilic substitution or aromatic substitution.

Recent studies have highlighted the potential of 1-(3-Chloro-propoxy)-2-nitro-benzene in the synthesis of advanced materials. For instance, researchers have explored its use as an intermediate in the production of high-performance polymers and coatings. The compound's ability to undergo nucleophilic aromatic substitution under specific conditions makes it an ideal precursor for functionalized materials with tailored properties. Additionally, its stability under harsh chemical conditions has made it a preferred choice in industrial applications where durability and resistance to environmental factors are critical.

In terms of environmental applications, 1-(3-Chloro-propoxy)-2-nitro-benzene has been studied for its role in remediation processes. Its ability to act as a reducing agent in certain reactions has been leveraged to degrade persistent organic pollutants (POPs) in contaminated soils and water systems. This application aligns with current trends in green chemistry, where there is a growing emphasis on developing sustainable solutions for environmental challenges.

The synthesis of 1-(3-Chloro-propoxy)-2-nitro-benzene typically involves multi-step reactions, often starting from nitrobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing waste generation. These improvements have made the compound more accessible for both academic research and industrial use.

In conclusion, 1-(3-Chloro-propoxy)-2-nitro-benzene, with its unique chemical structure and versatile properties, continues to be a focal point in various scientific domains. Its applications span from material synthesis to environmental remediation, demonstrating its wide-ranging utility. As research progresses, new insights into its potential uses are expected to emerge, further solidifying its importance in modern chemistry.

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